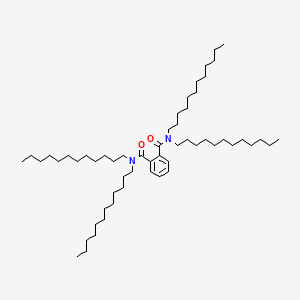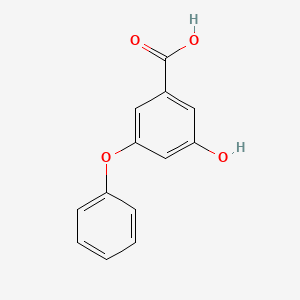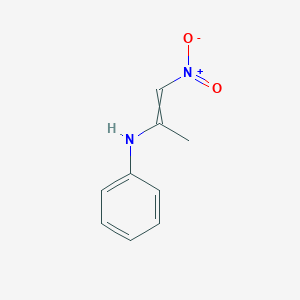
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two dicarboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in formulations.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~2~,N~2~-Tetramethylbenzene-1,2-dicarboxamide
- N~1~,N~1~,N~2~,N~2~-Tetraethylbenzene-1,2-dicarboxamide
- N~1~,N~1~,N~2~,N~2~-Tetrapropylbenzene-1,2-dicarboxamide
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems.
Propiedades
Número CAS |
65149-26-0 |
|---|---|
Fórmula molecular |
C56H104N2O2 |
Peso molecular |
837.4 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetradodecylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C56H104N2O2/c1-5-9-13-17-21-25-29-33-37-43-49-57(50-44-38-34-30-26-22-18-14-10-6-2)55(59)53-47-41-42-48-54(53)56(60)58(51-45-39-35-31-27-23-19-15-11-7-3)52-46-40-36-32-28-24-20-16-12-8-4/h41-42,47-48H,5-40,43-46,49-52H2,1-4H3 |
Clave InChI |
FLSLFDZWRLJRTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)

![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)



